molecular formula C₈H₁₇Cl₂N B141210 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride CAS No. 58878-37-8

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride

Cat. No.: B141210
CAS No.: 58878-37-8
M. Wt: 198.13 g/mol
InChI Key: WVBKLELBSWJXAT-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a methyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride typically involves the reaction of 1-methylpiperidine with 2-chloroethanol in the presence of a suitable acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the piperidine nitrogen. The reaction conditions usually include:

    Temperature: 50-60°C

    Catalyst: Organic acid (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process typically includes:

    Raw Materials: 1-methylpiperidine, 2-chloroethanol, hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure

    Purification: Crystallization or distillation to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to remove the chlorine atom, forming 1-methylpiperidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at room temperature.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in an aqueous medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents (e.g., tetrahydrofuran).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 1-methylpiperidine.

Scientific Research Applications

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic centers such as amino groups in proteins or nucleic acids, leading to modifications in their structure and function. This interaction can result in the inhibition of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride can be compared with other similar compounds such as:

    Bis(2-chloroethyl)methylamine (HN2): A nitrogen mustard used in chemotherapy.

    Tris(2-chloroethyl)amine (HN3): Another nitrogen mustard with similar alkylating properties.

    2-Chloroethylamine hydrochloride: A simpler compound with similar reactivity but different applications.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the 2-chloroethyl group with the stability and versatility of the piperidine ring. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

2-(2-chloroethyl)-1-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBKLELBSWJXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974373
Record name 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58878-37-8
Record name Piperidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58878-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethyl)-1-methylpiperidinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058878378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethyl)-1-methylpiperidinium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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